(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCPYYLLFMQNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name: this compound
- CAS Number: 2098026-10-7
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Notably, it has shown potential in inhibiting specific pathways associated with cancer and other diseases.
Research indicates that the compound interacts with several key proteins and enzymes, leading to various cellular effects:
-
Enzyme Inhibition:
- It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes.
- These interactions can modulate cellular pathways related to metabolism and signal transduction.
-
Cellular Effects:
- The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.
- It has shown pro-apoptotic effects in certain cancer cell lines by inhibiting critical signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds in the imidazo[1,2-b]pyrazole family, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated that similar imidazo compounds inhibit cancer cell proliferation through apoptosis. |
| Study B (2023) | Found that these compounds can modulate inflammatory responses in vitro. |
| Study C (2023) | Reported on the neuroprotective effects of related structures against oxidative stress. |
Research Findings
Recent research highlights the promising biological activities associated with this compound:
- Anticancer Activity:
- A study indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant cytotoxicity against various cancer cell lines.
- Neuroprotective Effects:
- Some derivatives have been shown to protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs differing in substituents on the imidazo[1,2-b]pyrazole scaffold. Structural variations impact physicochemical properties, synthetic accessibility, and biological activity.
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
- Cyclopropyl derivatives may exhibit higher metabolic clearance due to ring strain, while cyclopentyl analogs could face solubility challenges from increased hydrophobicity .
- The carboxamide analog replaces the amine with a neutral but polar group, altering hydrogen-bonding patterns and possibly reducing CNS penetration due to decreased lipophilicity.
Propargyl Derivatives :
- The propargyl-substituted compound introduces a reactive alkyne group, enabling conjugation via click chemistry. However, this reactivity may limit stability in vivo.
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
The core imidazo[1,2-b]pyrazole ring can be synthesized by cyclization of 6-methylpyrazole derivatives with appropriate imidazole precursors or by condensation of 3-amino-1H-pyrazole with α-haloketones or aldehydes. This cyclization is typically acid-catalyzed or base-mediated under inert atmosphere to avoid side reactions.
Introduction of the Cyclobutylmethyl Group
The N-1 position alkylation is commonly achieved by treating the imidazo[1,2-b]pyrazole intermediate with cyclobutylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO). The reaction proceeds via nucleophilic substitution on the halide to form the N-alkylated product.
Installation of the Methanamine Group
The methanamine substituent at the 7-position can be introduced by:
Reduction of a nitrile precursor: The corresponding 7-cyano derivative can be reduced using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants like lithium aluminum hydride to yield the aminomethyl group.
Substitution of a halomethyl intermediate: Alternatively, a 7-halogenated intermediate can be reacted with ammonia or an amine source to afford the aminomethyl derivative.
Representative Synthetic Route (Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 6-methylpyrazole + α-haloketone, acid/base catalyst, inert atmosphere | Formation of 6-methyl-imidazo[1,2-b]pyrazole core |
| 2 | N-1 Alkylation | Cyclobutylmethyl bromide, K2CO3, DMF, room temperature | N-1 cyclobutylmethyl substituted intermediate |
| 3 | Introduction of nitrile or halomethyl group at 7-position | Halogenation or cyanation reagents (e.g., NBS, NaCN) | 7-substituted intermediate (nitrile or halomethyl) |
| 4 | Reduction or substitution | LiAlH4 or catalytic hydrogenation / NH3 or amine source | Conversion to 7-methanamine substituent |
Research Findings and Data
According to patent literature on imidazo[1,2-b]pyrazole derivatives, Suzuki coupling and boronic acid intermediates are used for functional group modifications, which could be adapted for introducing substituents like cyclobutylmethyl groups or aminomethyl groups on the core structure.
Related compounds such as (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine have been synthesized via cyclization followed by functional group introduction, supporting the above synthetic strategy.
The purity and structure confirmation of such compounds are typically verified by chromatographic techniques and spectral methods including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Cyclization of pyrazole and imidazole precursors | Acid/base catalysis, inert atmosphere | Foundational step for heterocycle synthesis |
| N-1 Position Alkylation | Nucleophilic substitution | Cyclobutylmethyl halide, base (K2CO3), DMF | Introduces cyclobutylmethyl group |
| 7-Position Substituent Introduction | Halogenation/cyanation followed by reduction or substitution | NBS, NaCN, LiAlH4, catalytic hydrogenation, NH3 | Installs methanamine group |
| Purification and Characterization | Chromatography and spectral analysis | Silica gel column chromatography, NMR, MS | Confirms structure and purity |
This detailed synthesis approach is based on a combination of patent disclosures, analog compound syntheses, and standard heterocyclic chemistry methods. The preparation of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine requires careful control of reaction conditions, especially during cyclization and functional group transformations, to achieve high yields and purity.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine to ensure regioselectivity and functional group compatibility?
- Methodological Answer : Synthesis of imidazo[1,2-b]pyrazole derivatives typically involves alkylation and protective group strategies. For example, alkylation at the C-5 position using reagents like 1-bromo-3-chloropropane under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can minimize side reactions. Protective groups such as N-SEM (trimethylsilylethoxymethyl) are critical to shield reactive sites during functionalization . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly influence yield and regioselectivity .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for confirming substitution patterns and tautomeric forms. For instance, single-crystal X-ray analysis of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate confirmed the imidazo[1,2-b]pyrazole core and sulfur positioning . NMR (¹H/¹³C) complements this by identifying proton environments (e.g., cyclobutylmethyl CH₂ groups at δ ~2.5–3.0 ppm) and verifying tautomeric equilibria through dynamic exchange signals in DMSO-d₆ .
Q. What reaction parameters are critical for optimizing synthetic yield of this compound?
- Methodological Answer : Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
- Temperature : 60–80°C balances reaction rate and side-product suppression.
- Catalysts : Mild bases (e.g., NaH) avoid decomposition of sensitive intermediates.
- Workup : Gradient chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers .
Advanced Research Questions
Q. How do substituents (e.g., cyclobutylmethyl vs. phenyl) influence the biological activity of imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substituent variations. For example, replacing phenyl with cyclobutylmethyl may alter lipophilicity (logP) and steric bulk, affecting membrane permeability. Biological assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (IC₅₀ measurements) quantify these effects. Comparative data from arylazo-substituted analogs show that electron-withdrawing groups enhance tautomer stability, which correlates with activity in certain models .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer : Contradictions often arise from differences in purity (>95% by HPLC), assay protocols (e.g., cell lines, incubation time), or tautomeric states. Strategies include:
- Replicating studies with rigorously characterized compounds (NMR/X-ray verified).
- Tautomer analysis : UV-Vis spectroscopy in solvents of varying polarity identifies dominant tautomers, which may exhibit distinct bioactivity .
- Meta-analysis : Cross-referencing datasets from multiple studies to identify confounding variables (e.g., solvent residues in bioassays) .
Q. What computational approaches predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates tautomer stability and charge distribution. For 3,7-bis(arylazo) analogs, DFT revealed the keto-enol equilibrium’s dependence on aryl substituents .
- Molecular Docking : Models interactions with biological targets (e.g., kinases) using crystal structures from databases like PDB. Flexible docking protocols account for cyclobutylmethyl’s conformational flexibility.
- MD Simulations : Assess binding mode stability over time (e.g., 100 ns trajectories) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
